2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride
概要
説明
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H5ClN2O4S It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
作用機序
Target of Action
The primary target of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is the enzyme Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 plays a crucial role in DNA repair and genomic stability. It is involved in several cellular processes, including modulation of chromatin structure, transcription, and apoptosis .
Mode of Action
This compound interacts with PARP-1, inhibiting its activity .
Biochemical Pathways
By inhibiting PARP-1, this compound affects the DNA repair pathways in which PARP-1 is involved . This can lead to an accumulation of DNA damage in cells, which can trigger apoptosis (programmed cell death) if the damage is too severe to be repaired .
Pharmacokinetics
In silico studies suggest that it has good oral bioavailability .
Result of Action
The inhibition of PARP-1 by this compound can lead to cell growth arrest at the G2/M phase, induction of programmed apoptosis, and an increase in the autophagic process . These effects can be particularly pronounced in cancer cells, which often rely on PARP-1 for survival and proliferation .
生化学分析
Biochemical Properties
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride plays a vital role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1), which is involved in DNA repair processes. The compound inhibits PARP-1 by binding to its active site, thereby preventing the enzyme from repairing damaged DNA. This interaction is significant in cancer research, as inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly those deficient in BRCA1 or BRCA2 genes, the compound induces cell cycle arrest and apoptosis. It affects cell signaling pathways by inhibiting the repair of DNA damage, leading to the activation of cell death pathways. Additionally, it influences gene expression by modulating the activity of transcription factors involved in DNA repair and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PARP-1, inhibiting its enzymatic activity. This inhibition prevents the repair of single-strand breaks in DNA, leading to the formation of double-strand breaks during DNA replication. The accumulation of double-strand breaks triggers cell death pathways, particularly in cancer cells with deficient DNA repair mechanisms. The compound also affects the expression of genes involved in DNA repair and cell survival, further enhancing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions such as exposure to light or high temperatures. Long-term studies have shown that the compound maintains its inhibitory effects on PARP-1 and its cytotoxic effects on cancer cells over time. The stability and efficacy of the compound may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP-1 and induces cell death in cancer cells without causing significant toxicity to normal cells. At higher doses, the compound may cause adverse effects such as toxicity to normal tissues and organs. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and increasing the dose further does not enhance its therapeutic effects but increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in DNA repair and cell survival. The compound affects metabolic flux by inhibiting PARP-1, leading to the accumulation of NAD+ and ATP depletion. This depletion of cellular energy reserves contributes to the cytotoxic effects of the compound on cancer cells. Additionally, the compound may influence the levels of metabolites involved in DNA repair and cell survival pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it is distributed to various cellular compartments, including the nucleus, where it exerts its inhibitory effects on PARP-1. The compound’s localization and accumulation within cells are influenced by its chemical properties and interactions with cellular transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with PARP-1 and other DNA repair proteins. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may direct the compound to specific nuclear compartments, enhancing its efficacy in inhibiting DNA repair and inducing cell death in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride typically involves the reaction of quinoxaline derivatives with sulfonyl chloride reagents
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The quinoxaline core can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.
Oxidation Products: Oxidation of the quinoxaline core can lead to the formation of quinoxaline N-oxides.
科学的研究の応用
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential inhibitors of enzymes such as PARP-1 (Poly ADP-ribose polymerase-1).
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in studies related to cell signaling and apoptosis.
類似化合物との比較
7-Methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride: This compound is similar in structure but contains a methyl group at the 7-position.
1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: This compound has two methyl groups and a sulfonamide group instead of a sulfonyl chloride.
Uniqueness: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which makes it highly reactive in nucleophilic substitution reactions
生物活性
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride (CAS No. 952-10-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the chlorosulfonation of quinoxaline derivatives. The process begins with the reaction of o-phenylenediamine with oxalic acid to yield quinoxaline-2,3-dione, which is subsequently treated with chlorosulfonic acid to produce the desired sulfonyl chloride derivative .
Property | Value |
---|---|
Chemical Formula | C₈H₅ClN₂O₄S |
Molecular Weight | 260.66 g/mol |
Appearance | Yellowish-white solid |
Melting Point | Decomposes above 280°C |
Density | 1.649 g/cm³ |
PARP-1 Inhibition
Recent studies have highlighted the compound's role as a potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. The assessment of its inhibitory activity revealed IC₅₀ values ranging from 2.31 to 57.35 nM across various derivatives, demonstrating significant potency compared to the standard drug Olaparib .
Table 1: PARP-1 Inhibition Data
Compound | IC₅₀ (nM) | Relative Activity to Olaparib |
---|---|---|
This compound | 12.86 | 3-fold less |
Compound with Pyrazole Ring | 3.05 | 1.5-fold higher |
Olaparib | 4.40 | Reference |
Cell Cycle and Apoptosis
Further investigations into the cellular effects of the compound demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cell lines such as MDA-MB-436. Treatment with the compound at its IC₅₀ concentration resulted in a notable increase in G2/M phase cells and slight increases in early and late apoptotic populations .
Table 2: Cell Cycle Analysis Results
Treatment | G2 Phase (%) | Sub-G1 Phase (%) | Early Apoptosis (%) | Late Apoptosis (%) |
---|---|---|---|---|
Control | 25.12 | 1.76 | 0.14 | 0.98 |
Compound Treated | 30.39 | 1.66 | 0.27 | 1.02 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens. The results indicated that it exhibits significant inhibitory effects on bacterial strains by targeting DNA gyrase .
特性
IUPAC Name |
2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O4S/c9-16(14,15)4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHXFHCNOUEKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407238 | |
Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952-10-3 | |
Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride in the synthesis of quinoxaline-6-sulfonohydrazone derivatives?
A1: this compound serves as a crucial intermediate in synthesizing various quinoxaline-6-sulfonohydrazone derivatives. The research paper outlines that reacting this compound with hydrazine hydrate yields 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide (compound 1) []. Further reacting compound 1 with substituted benzaldehydes or aromatic ketones leads to the formation of the desired quinoxaline-6-sulfonohydrazone derivatives [].
Q2: What are the advantages of the synthetic methodology used in the study for producing this compound?
A2: The study highlights that the synthetic methodology employed is both efficient and environmentally friendly []. This is primarily attributed to the utilization of water during the work-up stage, minimizing the use of hazardous organic solvents and promoting greener chemical practices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。